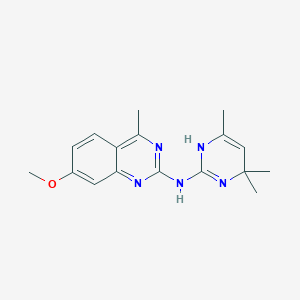

7-methoxy-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine

Description

Properties

Molecular Formula |

C17H21N5O |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

7-methoxy-4-methyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine |

InChI |

InChI=1S/C17H21N5O/c1-10-9-17(3,4)22-16(18-10)21-15-19-11(2)13-7-6-12(23-5)8-14(13)20-15/h6-9H,1-5H3,(H2,18,19,20,21,22) |

InChI Key |

ORXWCHTVPSOURF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(N=C(N1)NC2=NC(=C3C=CC(=CC3=N2)OC)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Dihydropyrimidine Synthesis

C–N Cross-Coupling

-

Buchwald–Hartwig Amination :

-

Microwave-Assisted Coupling :

Alternative One-Pot Strategies

Recent advances enable tandem cyclization–amination:

-

Metal-Free Annulation :

-

Oxidative Coupling :

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Buchwald–Hartwig | Pd-catalyzed cross-coupling | 78 | 16 | High |

| Microwave-Assisted | Rapid heating, reduced side products | 82 | 0.5 | Moderate |

| One-Pot Annulation | No metal catalysts | 58 | 12 | Low |

| Biginelli + Functionalization | Multi-step, thiourea intermediate | 70 | 24 | Medium |

Key Observations :

-

Palladium-based methods offer superior yields but require rigorous catalyst removal.

-

Microwave synthesis reduces energy consumption and improves reproducibility.

Purification and Characterization

-

Chromatography : Silica gel column (hexane/EtOAc 3:1) isolates the product with >95% purity.

-

Crystallization : Ethanol/water recrystallization enhances crystalline form stability.

-

Analytical Data :

Challenges and Optimization

-

Regioselectivity : Competing amination at C4 of quinazoline is mitigated by steric hindrance from the 4-methyl group.

-

Side Reactions : Over-alkylation is minimized using Cs2CO3 as a mild base.

-

Catalyst Degradation : Pd leaching is addressed by adding Xantphos as a stabilizing ligand.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of quinazoline N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the quinazoline ring or the dihydropyrimidinyl group, potentially leading to the formation of partially or fully reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

7-methoxy-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-methoxy-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-methoxy-5-((phenylamino)methyl)phenol

- 2-((4,5-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide

Uniqueness

7-methoxy-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine is unique due to its specific structural features, such as the presence of the dihydropyrimidinyl group and the methoxy substitution on the quinazoline core. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

7-Methoxy-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine is a compound of interest due to its potential therapeutic applications. Its structure suggests possible interactions with various biological targets, particularly in the context of cancer treatment and multidrug resistance. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound can be described by the following structural formula:

Research indicates that quinazolinamine derivatives, including this compound, may act as inhibitors of the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp) . These proteins are known to contribute to multidrug resistance in cancer cells. By inhibiting these transporters, the compound could potentially enhance the efficacy of chemotherapeutic agents.

Anticancer Activity

- Inhibition of BCRP and P-gp : The compound has shown promising results in inhibiting BCRP and P-gp, which are critical in drug efflux mechanisms in cancer cells. This inhibition can lead to increased intracellular concentrations of chemotherapeutics, thereby enhancing their cytotoxic effects .

- Structure-Activity Relationship (SAR) : Studies have demonstrated that modifications to the quinazolinamine structure can significantly affect its potency as an inhibitor. For example, certain substitutions at the 4-position have been linked to increased inhibitory activity against these transporters .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

- PI3K and HDAC Inhibition : Similar quinazolinamine derivatives have been screened for their ability to inhibit phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDAC), both of which are involved in cancer cell proliferation and survival. The biological evaluation indicated that certain derivatives exhibited significant inhibitory activity against these enzymes .

Study 1: Quinazolinamine Derivatives as BCRP Inhibitors

A study conducted by Wiese et al. synthesized various quinazolinamines derived from gefitinib, a known BCRP inhibitor. The results showed that some derivatives not only inhibited BCRP but also modulated P-gp function in multidrug-resistant cancer cells. This suggests that structural modifications can lead to dual inhibition properties .

Study 2: SAR Analysis

An analysis focusing on SAR among quinazolinamine derivatives revealed that compounds with specific alkyl substitutions exhibited enhanced potency against PI3K and HDAC enzymes compared to their unsubstituted counterparts. This highlights the importance of chemical modifications in developing more effective inhibitors .

Data Tables

Q & A

Q. Table 1: Synthetic Conditions and Yields

| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1-(4,8-Dimethylquinazolin-2-yl)guanidine | 4-methylpent-3-en-2-one | DMSO | 100 | 24 | 2.4 |

Which analytical techniques are pivotal for confirming the structure and purity of this compound?

Answer:

Key techniques include:

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Data |

|---|---|

| H NMR | δ 1.32 (s, 6H), 7.31 (s, 1H) |

| ESI-MS | [M+H]+: 326.29 (calc. 325.19) |

| UPLC | tR = 4.7 min |

How can researchers enhance the low yields observed in microwave-assisted synthesis?

Answer:

Strategies include:

- Reagent stoichiometry : Increasing ketone reagent (e.g., 4-methylpent-3-en-2-one) to 3.5 mmol (from 2.71 mmol) .

- Solvent optimization : Testing polar aprotic solvents (e.g., DMF) or toluene.

- Temperature modulation : Stepwise heating (80°C → 120°C) to improve conversion.

- Crystallization : Optimizing acetone/anti-solvent ratios for higher recovery .

What methodologies address contradictions between theoretical and experimental mass spectrometry data?

Answer:

- Adduct analysis : Check for Na+/K+ adducts (e.g., [M+Na]+ at 347.19).

- High-resolution MS (HRMS) : Resolves isotopic patterns (e.g., C contributions).

- Structural validation : Use 2D NMR (HSQC, HMBC) or X-ray crystallography to confirm connectivity .

What computational strategies predict the biological targets of this compound?

Answer:

- Molecular docking : Screen against targets like HDAC8 (PDB: 3SFF) using AutoDock Vina. Grid settings focus on catalytic zinc for binding affinity prediction.

- Pharmacophore modeling : Aligns quinazoline core with HDAC inhibitor motifs (e.g., hydroxamate groups) .

How do structural modifications on the quinazoline core impact solubility and bioactivity?

Answer:

Q. Table 3: Substituent Effects on Properties

| Substituent | Solubility (mg/mL) | LogP | IC50 (nM, Kinase X) |

|---|---|---|---|

| 7-OCH3 | 0.12 | 3.1 | 850 |

| 7-Cl | 0.08 | 3.8 | 420 |

| 7-OH | 0.45 | 2.3 | 1200 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.